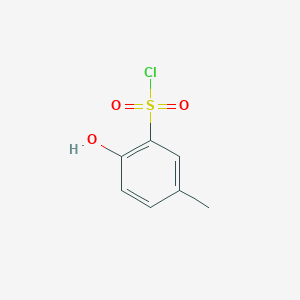
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S and a molecular weight of 206.65 g/mol . It is a derivative of benzene, featuring a hydroxyl group at the second position, a methyl group at the fifth position, and a sulfonyl chloride group at the first position. This compound is primarily used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-5-methylbenzene (also known as 2-Hydroxy-5-methylphenol or 5-Methylresorcinol) followed by chlorination. The general steps are as follows:
Sulfonation: 2-Hydroxy-5-methylbenzene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the para position relative to the hydroxyl group.
Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to convert the sulfonic acid group into a sulfonyl chloride group (-SO2Cl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Controlled addition of sulfuric acid to 2-Hydroxy-5-methylbenzene under cooling to manage the exothermic nature of the reaction.
- Subsequent chlorination using thionyl chloride in the presence of a catalyst to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 2-Hydroxy-5-methylbenzene-1-sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under mild heating.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used, and the reaction is usually conducted at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis or reduction.
Applications De Recherche Scientifique
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Bioconjugation: The compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then react with nucleophilic sites on the biomolecules.
Material Science: It is employed in the preparation of functionalized polymers and resins.
Analytical Chemistry: The compound is used in the derivatization of analytes to enhance their detection and quantification in chromatographic and spectroscopic methods.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to yield the final product. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzene-1-sulfonyl chloride: Lacks the methyl group at the fifth position.
4-Hydroxy-3-methylbenzene-1-sulfonyl chloride: The hydroxyl and methyl groups are positioned differently on the benzene ring.
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Contains a nitro group instead of a methyl group.
Uniqueness
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The specific positioning of these groups can also affect the compound’s physical properties and its applications in various fields.
Propriétés
IUPAC Name |
2-hydroxy-5-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHPHOPDHZLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-97-8 |
Source


|
| Record name | 2-hydroxy-5-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2761874.png)


![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE](/img/structure/B2761880.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide](/img/structure/B2761881.png)
![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2761884.png)


![Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2761887.png)




![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B2761894.png)
